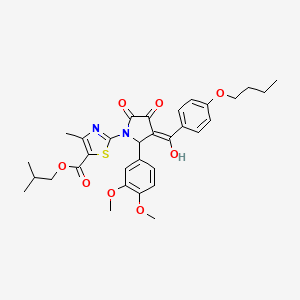

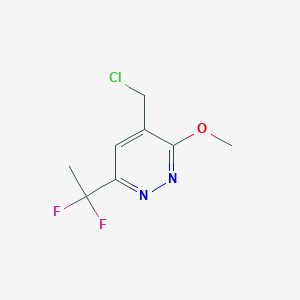

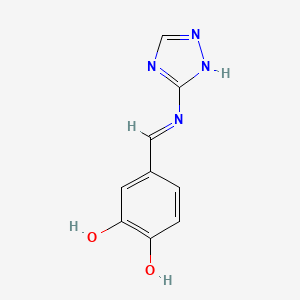

![molecular formula C11H8O B12873535 1H-Cyclopenta[b]benzofuran CAS No. 247-09-6](/img/structure/B12873535.png)

1H-Cyclopenta[b]benzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Cyclopenta[b]benzofuran is a heterocyclic compound that features a fused ring system consisting of a benzene ring and a cyclopentane ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Cyclopenta[b]benzofuran can be synthesized through various methods. One notable method involves a hemin/t-butyl hydroperoxide (t-BuOOH)-catalyzed oxidative phenol-enamine formal [3 + 2] cycloaddition. This environmentally benign synthesis offers excellent atom- and step-economy . Another method involves an enantioselective organocatalytic intramolecular double cyclization, combining Brønsted base and N-heterocyclic carbene catalysis .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for scalable production. The use of sustainable reaction conditions and efficient catalytic systems is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1H-Cyclopenta[b]benzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like t-BuOOH in the presence of catalysts such as hemin.

Reduction: Reduction reactions can be performed using common reducing agents, although specific examples for this compound are less documented.

Substitution: Substitution reactions can occur at various positions on the benzene or furan rings, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: t-BuOOH and hemin as a catalyst.

Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative cycloaddition reactions can yield cyclopenta[b]benzofuran scaffolds with various substituents .

Scientific Research Applications

1H-Cyclopenta[b]benzofuran has a wide range of scientific research applications:

Chemistry: It serves as a valuable scaffold for the synthesis of complex organic molecules and natural product analogs.

Industry: The compound’s unique structural properties make it a potential candidate for materials science applications, although specific industrial uses are less documented.

Mechanism of Action

The mechanism of action of 1H-Cyclopenta[b]benzofuran derivatives, such as silvestrol, involves the inhibition of translation initiation. Silvestrol modulates the activity of eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase subunit of the eukaryotic initiation factor 4F complex. This inhibition affects ribosome recruitment during translation initiation, leading to decreased proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Cyclopenta[b]benzofuran can be compared with other similar compounds, such as:

Rocaglamide: A naturally occurring this compound lignan with significant antiproliferative activity.

These compounds share structural similarities but differ in their specific biological activities and applications. The unique structural features of this compound, such as its fused ring system, contribute to its distinct chemical and biological properties.

Properties

CAS No. |

247-09-6 |

|---|---|

Molecular Formula |

C11H8O |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

1H-cyclopenta[b][1]benzofuran |

InChI |

InChI=1S/C11H8O/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-4,6-7H,5H2 |

InChI Key |

HYGDHSYCSJKRFX-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C1C3=CC=CC=C3O2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

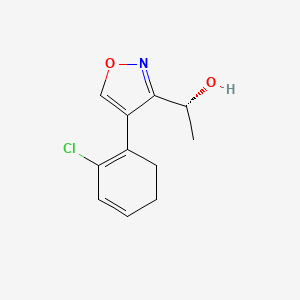

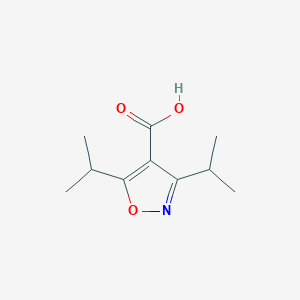

![6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12873471.png)

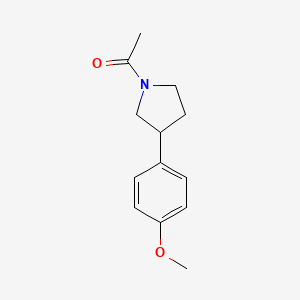

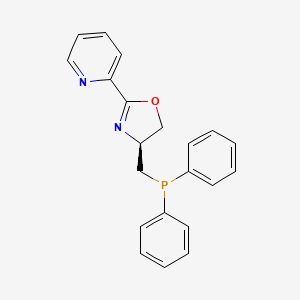

![2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12873515.png)

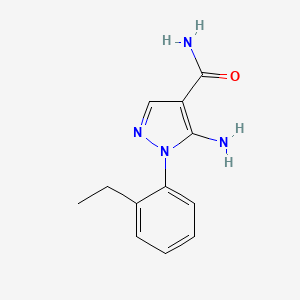

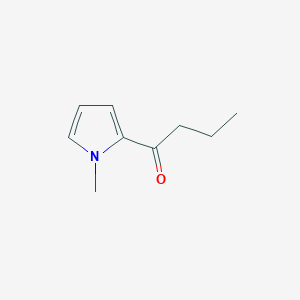

![2-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12873520.png)